molecular formula C8H4BrF3O3 B1278975 2-Bromo-6-(trifluoromethoxy)benzoic acid CAS No. 403646-46-8

2-Bromo-6-(trifluoromethoxy)benzoic acid

Cat. No. B1278975
M. Wt: 285.01 g/mol
InChI Key: ZCMUHYSGAOIGEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the reaction of tris(5-bromo-2-methoxyphenyl)bismuth with bromodifluoroacetic acid , the treatment of 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin , and the reaction of 1,3,5-Tris(trifluoromethyl)benzene with n-butyllithium and carbon dioxide . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of 2-Bromo-6-(trifluoromethoxy)benzoic acid.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using techniques such as X-ray diffraction , which reveal details about the conformation, polymorphism, and intermolecular interactions. These studies suggest that the presence of substituents like bromo, methoxy, and trifluoromethoxy groups can significantly influence the molecular conformation and crystal packing of these compounds.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes the formation of organometallic intermediates , the generation of aryne intermediates , and the synthesis of cocrystals with specific configurations . These reactions demonstrate the versatility of brominated and trifluoromethoxy-substituted benzoic acids in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by their crystal structures, hydrogen bonding, and intermolecular interactions . The presence of bromo and trifluoromethoxy groups can affect properties such as polarity, reactivity, and the ability to form cocrystals or polymorphs. The cohesive energies and stability of different forms have been estimated using computational methods , providing a comparative understanding of their physical properties.

Scientific Research Applications

Synthesis and Molecular Structure

2-Bromo-6-(trifluoromethoxy)benzoic acid has been explored for its applications in the synthesis of various organic compounds. Schlosser and Castagnetti (2001) investigated the treatment of related compounds with lithium diisopropylamide, leading to the generation of different phenyllithium intermediates. These intermediates were then used to synthesize new organic compounds, showcasing the role of 2-Bromo-6-(trifluoromethoxy)benzoic acid in organic synthesis (Schlosser & Castagnetti, 2001).

Larvicidal Activity

In the field of entomology, Santhanalakshmi et al. (2022) synthesized a series of compounds from 2-Bromo-6-(trifluoromethoxy)benzoic acid, which were evaluated for their larvicidal activity against Culex quinquefasciatus mosquitoes. This highlights the potential use of this compound in developing new pest control agents (Santhanalakshmi et al., 2022).

Radiochemical Applications

The compound's utility extends to radiochemistry as well. Mertens, Boumon, and Steegmans (2001) used a related compound, 2-Bromo-phloretinic acid, as a precursor in the radiosynthesis of radioiodophloretinic acid, which indicates the potential application of 2-Bromo-6-(trifluoromethoxy)benzoic acid in radiochemical syntheses (Mertens, Boumon, & Steegmans, 2001).

Polymer Science

In polymer science, Kharas et al. (2020) explored the synthesis and copolymerization of novel trisubstituted ethylenes derived from benzoic acids, which could include derivatives of 2-Bromo-6-(trifluoromethoxy)benzoic acid. This suggests its role in the development of new polymeric materials (Kharas et al., 2020).

Supramolecular Chemistry

In the field of supramolecular chemistry, Carter and Cahill (2015) reported the use of bromo-substituted benzoic acids, which could potentially include 2-Bromo-6-(trifluoromethoxy)benzoic acid, in the synthesis of compounds containing the UO2+ cation. This points towards its use in the study of uranyl assembly in the solid state (Carter & Cahill, 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . It can also cause skin and eye irritation . Precautionary measures include avoiding inhalation, ingestion, skin and eye contact, and ensuring adequate ventilation .

properties

IUPAC Name

2-bromo-6-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O3/c9-4-2-1-3-5(6(4)7(13)14)15-8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMUHYSGAOIGEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455544
Record name 2-Bromo-6-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(trifluoromethoxy)benzoic acid

CAS RN

403646-46-8
Record name 2-Bromo-6-(trifluoromethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=403646-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Schlosser, E Castagnetti - European Journal of Organic …, 2001 - Wiley Online Library
Upon treatment of 1‐bromo‐2‐(trifluoromethoxy)benzene with lithium diisopropylamide (LIDA) at −100 C, 3‐bromo‐2‐(trifluoromethoxy)phenyllithium is generated. It can be trapped as …
CA Kalnmals, ZL Benko, A Hamza… - Journal of Agricultural …, 2023 - ACS Publications
We report on the development of a novel class of diaryl ether herbicides. After the discovery of a phenoxybenzoic acid with modest herbicidal activity, optimization led to several …
Number of citations: 1 pubs.acs.org

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